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Introduction

BNT113 is an investigational therapeutic cancer vaccine currently in clinical development for
the treatment of Human Papillomavirus 16-positive (HPV16+) solid tumors. It is based on
BioNTech's FixVac (Fixed Vaccine) platform, which utilizes a fixed combination of mMRNA-
encoded, non-mutated tumor-associated antigens specific to a particular cancer type. BNT113
is designed to elicit a potent and targeted immune response against cancer cells expressing
the HPV16 oncoproteins E6 and E7, which are the causative agents in a significant proportion
of head and neck, cervical, and anogenital cancers. This document provides a detailed
overview of the mechanism of action of BNT113, supported by available clinical data and
experimental methodologies.

Core Mechanism of Action

BNT113 is a lipoplex-formulated uridine mRNA (URNA) immunotherapy that encodes the viral
oncoproteins E6 and E7 of HPV16.[1][2] The optimized uRNA is designed to have an increased
immunostimulatory effect to enhance vaccine efficacy.[3] The core mechanism can be
dissected into several key stages, from administration to the induction of a targeted anti-tumor
immune response.

o Delivery and Cellular Uptake: BNT113 is administered intravenously. The mRNA is
encapsulated within a proprietary RNA-lipoplex delivery formulation.[4] This lipid-based
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nanoparticle system is designed to protect the mRNA from degradation in the bloodstream,
enhance its stability, and specifically target antigen-presenting cells (APCs), particularly
dendritic cells (DCs).[4][5]

o Antigen Expression and Presentation: Following uptake by DCs, the lipoplex releases the
BNT113 mRNA into the cytoplasm. The host cell's translational machinery then synthesizes
the HPV16 E6 and E7 oncoproteins. These foreign proteins are processed by the
proteasome into smaller peptides. The resulting peptides are loaded onto Major
Histocompatibility Complex (MHC) class | molecules and presented on the surface of the
dendritic cells.

e Immune Activation and T-Cell Response: The presentation of E6/E7 peptides by DCs in
lymphoid organs activates the immune system. This leads to the induction and strong
expansion of antigen-specific CD4+ and CD8+ T-cells that can recognize and target cancer
cells expressing the HPV16 E6 and E7 oncoproteins.[4] The vaccine aims to trigger a potent,
precise, and durable innate and adaptive immune response against the cancer cells.[4][5]

Signaling Pathway and Cellular Cascade

The immunological cascade initiated by BNT113 is a multi-step process designed to overcome
immune tolerance to the tumor and generate a robust cell-mediated anti-cancer effect.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://anilocus.com/intracellular-cytokine-staining-protocol/
https://investors.biontech.de/system/files-encrypted/nasdaq_kms/assets/2024/09/17/10-19-17/ESMO%202024_BNTX%20vFINAL.pdf
https://www.benchchem.com/product/b609667?utm_src=pdf-body
https://anilocus.com/intracellular-cytokine-staining-protocol/
https://anilocus.com/intracellular-cytokine-staining-protocol/
https://investors.biontech.de/system/files-encrypted/nasdaq_kms/assets/2024/09/17/10-19-17/ESMO%202024_BNTX%20vFINAL.pdf
https://www.benchchem.com/product/b609667?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BNT113 (mRNA-lipoplex)
encoding HPV16 E6/E7

Antigen Presenting Cell
(Dendritic Cell)

Translation of MRNA
to E6/E7 proteins

Proteasomal Processing
of E6/E7 proteins

Presentation of E6/E7 peptides
on MHC class |

Activation & Expansion of HPV16+ Tumor Cell
E6/E7-specific CD8+ T-cells (Expressing E6/E7)

T-cell Recognition of
Tumor Cell

Click to download full resolution via product page

Caption: BNT113 mechanism of action from APC uptake to tumor cell lysis.
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Clinical and Immunogenicity Data

BNT113 has been evaluated in two key clinical trials: the investigator-initiated Phase 1/2
HARE-40 trial (NCT03418480) and the Phase 2 AHEAD-MERIT trial (NCT04534205).[1][6]
Data from these trials, presented at the European Society for Medical Oncology (ESMO)
Congress in 2024, have demonstrated the immunogenicity and a manageable safety profile of
BNT113, both as a monotherapy and in combination with a PD-1 inhibitor.[1][2][7]

HARE-40 Trial (Monotherapy)

The HARE-40 trial was a Phase 1/2 dose-escalation study evaluating BNT113 as a
monotherapy in patients with HPV16+ cancers.[38][9]

Arm 1B (Advanced
Parameter Reference
Cancers)

Number of Patients with Post-

[10]
Treatment Scans
Disease Control 5 of 7 patients (71%) [10]
Observed in the majority of
Immune Response [10]

patients

AHEAD-MERIT Trial (Combination Therapy)

The AHEAD-MERIT trial is a Phase 2 study evaluating BNT113 in combination with the PD-1
inhibitor pembrolizumab as a first-line treatment for unresectable recurrent or metastatic
HPV16+, PD-L1+ head and neck squamous cell carcinoma (HNSCC).[6]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b609667?utm_src=pdf-body
https://firstwordpharma.com/story/5892497
https://www.mycancergenome.org/content/clinical_trials/NCT03418480/
https://www.benchchem.com/product/b609667?utm_src=pdf-body
https://firstwordpharma.com/story/5892497
https://synapse.patsnap.com/article/biontech-to-present-clinical-updates-on-mrna-and-immunomodulatory-oncology-at-esmo-2024
https://www.thermofisher.com/jp/ja/home/references/protocols/cell-and-tissue-analysis/protocols/staining-intracellular-antigens-flow-cytometry.html
https://www.benchchem.com/product/b609667?utm_src=pdf-body
https://www.medrxiv.org/content/10.1101/2022.04.14.22273819v2.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9957341/
https://www.lerner.ccf.org/cores/flow-cytometry/documents/Detection%20of%20Intracellular%20Cytokines%20by%20Flow%20Cytometry.pdf
https://www.lerner.ccf.org/cores/flow-cytometry/documents/Detection%20of%20Intracellular%20Cytokines%20by%20Flow%20Cytometry.pdf
https://www.lerner.ccf.org/cores/flow-cytometry/documents/Detection%20of%20Intracellular%20Cytokines%20by%20Flow%20Cytometry.pdf
https://www.benchchem.com/product/b609667?utm_src=pdf-body
https://www.mycancergenome.org/content/clinical_trials/NCT03418480/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Safety Run-in Cohort Reference
Treatment BNT113 + Pembrolizumab

Tolerability Well tolerated

Adverse Events Mostly Grade 1-2

. . Induced de novo T-cell
Immunogenicity (Biomarker

responses against HPV16 E6
Cohort, n=3)

and E7 antigens

Experimental Protocols

The assessment of the immunogenicity of BNT113 relies on specialized immunological assays
to detect and quantify the antigen-specific T-cell response. While specific, detailed protocols
from the HARE-40 and AHEAD-MERIT trials are not publicly available, the following represents
standard methodologies for these types of analyses.

Detection of HPV16-Specific T-Cells by IFN-y ELISpot
Assay

The ELISpot (Enzyme-Linked Immunospot) assay is a highly sensitive method used to quantify
the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the number of peripheral blood mononuclear cells (PBMCs) that
secrete Interferon-gamma (IFN-y) in response to stimulation with HPV16 E6/E7 peptide pools.

Methodology:

o Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific
for human IFN-y and incubated overnight at 4°C.

o Cell Plating: Cryopreserved PBMCs are thawed, counted, and their viability is assessed. A
defined number of cells (e.g., 2.5 x 10”5 cells/well) are plated.

o Antigen Stimulation: Cells are stimulated with pools of overlapping peptides spanning the
HPV16 E6 and E7 proteins. A negative control (no peptide) and a positive control
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(phytohemagglutinin) are included.

e |ncubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

o Detection: After incubation, cells are washed away, and a biotinylated detection antibody for
IFN-y is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g.,
alkaline phosphatase).

o Spot Development: A substrate is added that is converted by the enzyme into an insoluble
colored precipitate at the site of cytokine secretion, forming a "spot".

e Analysis: The plates are dried, and the spots are counted using an automated ELISpot
reader. The results are expressed as the number of spot-forming units (SFU) per million
PBMCs.
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Caption: Workflow for the IFN-y ELISpot assay.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS is a powerful technique to identify cytokine-producing cells and characterize their
phenotype simultaneously.

Objective: To detect the production of cytokines (e.g., IFN-y, TNF-q, IL-2) by CD4+ and CD8+
T-cells in response to HPV16 E6/E7 peptide stimulation.

Methodology:

o Cell Stimulation: PBMCs are stimulated with HPV16 E6/E7 peptide pools for several hours
(typically 6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A). This
inhibitor causes cytokines to accumulate within the cell.
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Surface Staining: Cells are washed and stained with fluorescently-labeled antibodies against
surface markers such as CD3, CD4, and CD8 to identify T-cell populations. A viability dye is
also included to exclude dead cells from the analysis.

Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized
to allow antibodies to enter the cell.[10]

Intracellular Staining: Cells are incubated with fluorescently-labeled antibodies specific for
the cytokines of interest (e.g., anti-IFN-y, anti-TNF-a).[7]

Data Acquisition: The stained cells are analyzed on a multi-parameter flow cytometer.

Data Analysis: The data is analyzed using specialized software to gate on specific cell
populations (e.g., Live -> CD3+ -> CD8+) and quantify the percentage of cells expressing the
cytokine(s) of interest in the stimulated versus unstimulated samples.
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Caption: Workflow for intracellular cytokine staining by flow cytometry.

Conclusion

BNT113 employs a targeted mRNA-based approach to stimulate the patient's immune system
against HPV16-driven cancers. By delivering mRNA encoding the viral oncoproteins E6 and E7
in a specialized lipoplex formulation, BNT113 effectively induces the host's cellular machinery
to produce these antigens, leading to the activation and expansion of tumor-specific T-cells.
Preliminary clinical data confirm that BNT113 is immunogenic and has a manageable safety
profile, supporting its further development as a novel cancer immunotherapy. The mechanism
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of action leverages the specificity and potency of the cellular immune system to recognize and

eliminate malignant cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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